(4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE
Overview
Description
(4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE is a complex organic compound that belongs to the class of thienyl derivatives. This compound is characterized by the presence of a thienyl ring substituted with ethyl and methyl groups, and a morpholino group attached to a methanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE typically involves the condensation of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
(4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thienyl derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, (4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains, as well as cancer cell lines .
Medicine
In medicine, this compound is being investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. Additionally, it can bind to specific receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE: Similar compounds include other thienyl derivatives, such as 4-ethyl-5-methyl-3-thiophenecarboxylic acid and its various substituted analogs.
Uniqueness
The uniqueness of (4-ETHYL-5-METHYL-3-THIENYL)(MORPHOLINO)METHANONE lies in its combination of a thienyl ring with a morpholino group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the morpholino group enhances the compound’s solubility and bioavailability, making it more effective as a therapeutic agent .
Properties
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-9(2)16-8-11(10)12(14)13-4-6-15-7-5-13/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSKKHXKNQVWNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CCOCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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